molecular formula C17H24N2O2 B5835478 N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide

N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide

Cat. No.: B5835478
M. Wt: 288.4 g/mol
InChI Key: KXUFGDRMVWBNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide, also known as BMS-986177, is a novel small molecule inhibitor developed by Bristol-Myers Squibb for the treatment of various diseases. BMS-986177 is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a key role in the regulation of insulin signaling and glucose homeostasis. The purpose of

Mechanism of Action

N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide works by inhibiting the activity of PTP1B, a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and downstream signaling molecules, leading to decreased insulin sensitivity and glucose uptake. By inhibiting PTP1B, this compound enhances insulin signaling and improves glucose homeostasis.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In addition, this compound has been shown to inhibit tumor growth and metastasis in mouse models of breast cancer. This compound has also been shown to reduce body weight and adiposity in obese mice.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide is its selectivity for PTP1B, which reduces the risk of off-target effects. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the development of N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide. One direction is the optimization of the synthesis method to improve the yield and scalability of the process. Another direction is the evaluation of the safety and efficacy of this compound in clinical trials for the treatment of type 2 diabetes and other diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anticancer effects of this compound and to identify potential combination therapies with other anticancer agents.

Synthesis Methods

The synthesis of N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide involves a multi-step process starting from commercially available materials. The first step is the preparation of 2-(butyrylamino)phenyl)cyclohexanecarboxylic acid, which is then converted to the corresponding acid chloride by treatment with thionyl chloride. The acid chloride is then reacted with an amine to form the corresponding amide. The final step involves the reduction of the nitro group to an amine using palladium on carbon as a catalyst.

Scientific Research Applications

N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as type 2 diabetes, obesity, and cancer. In preclinical studies, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In addition, this compound has been shown to inhibit tumor growth and metastasis in mouse models of breast cancer.

Properties

IUPAC Name

N-[2-(butanoylamino)phenyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-2-8-16(20)18-14-11-6-7-12-15(14)19-17(21)13-9-4-3-5-10-13/h6-7,11-13H,2-5,8-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUFGDRMVWBNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.